CYP2A6 Inhibition Potency and Isoform Selectivity Window vs. Methoxalen and 6,7-Dihydroxycoumarin
6,7-Dichloro-2H-chromen-2-one inhibits CYP2A6 with an IC₅₀ of 51 nM in human liver microsomes using coumarin as the probe substrate, and displays an IC₅₀ of 181,000 nM against CYP3A4 under comparable conditions—a selectivity ratio of approximately 3,549‑fold [1]. In contrast, the clinically used coumarin‑based CYP2A6 inhibitor methoxalen (8‑methoxypsoralen) inhibits CYP2A6 with an IC₅₀ of 0.43 µM but also produces significant CYP3A4 inhibition, raising drug‑drug interaction concerns [2]. 6,7‑Dihydroxycoumarin (esculetin), the direct dihydroxy analog at the same positions, inhibits CYP2A6 with an IC₅₀ of 0.39 µM (390 nM)—approximately 7.6‑fold weaker than the 6,7‑dichloro compound—and its selectivity profile across the broader CYP panel has not been as extensively characterized [2]. The target compound's combination of sub‑100 nM CYP2A6 potency with a >3,500‑fold CYP3A4 window is a quantitatively defined differentiation point for applications requiring selective CYP2A6 probing without CYP3A4 interference.
| Evidence Dimension | CYP2A6 inhibitory potency and CYP3A4 selectivity ratio |
|---|---|
| Target Compound Data | CYP2A6 IC₅₀ = 51 nM; CYP3A4 IC₅₀ = 181,000 nM; Selectivity ratio (CYP3A4/CYP2A6) = 3,549 |
| Comparator Or Baseline | Methoxalen: CYP2A6 IC₅₀ = 430 nM (0.43 µM), also inhibits CYP3A4 (selectivity ratio not quantified in same study). 6,7‑Dihydroxycoumarin (esculetin): CYP2A6 IC₅₀ = 390 nM (0.39 µM); full CYP panel selectivity not reported. |
| Quantified Difference | Target compound is ~8.4‑fold more potent against CYP2A6 vs. methoxalen and ~7.6‑fold more potent vs. esculetin. CYP3A4 selectivity ratio (3,549‑fold) is reported for the target compound; comparable selectivity ratios are not available for methoxalen or esculetin in the same assay panel. |
| Conditions | Human liver microsomes; coumarin 7‑hydroxylation assay; 5 min pre‑incubation with NADPH‑regenerating system (target compound data from BindingDB/ChEMBL). Comparator data from recombinant CYP2A6 and human liver microsomes (Qi et al. 2019). |
Why This Matters
For laboratories developing CYP2A6‑selective chemical probes or conducting drug‑metabolism panels, the >3,500‑fold CYP2A6/CYP3A4 selectivity window reduces the risk of confounding CYP3A4‑mediated artifacts that limit the utility of methoxalen.
- [1] BindingDB, Entry BDBM50366334 (CHEMBL4173133). Full CYP450 inhibition panel: CYP2A6 IC₅₀ = 51 nM; CYP2C19 IC₅₀ = 260 nM; CYP2E1 IC₅₀ = 920 nM; CYP2B6 IC₅₀ = 1,300 nM; CYP1A2 IC₅₀ = 2,000 nM; CYP2D6 IC₅₀ = 3,000 nM; CYP2C9 IC₅₀ = 59,000 nM; CYP2C8 IC₅₀ = 73,000 nM; CYP3A4 IC₅₀ = 181,000 nM. Human liver microsomes. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50366334 View Source
- [2] Qi X, et al. Inhibition of human cytochrome P450 2A6 by 7-hydroxycoumarin analogues: Analysis of the structure-activity relationship and isoform selectivity. Eur J Pharm Sci. 2019;136:104954. PMID: 31163215. (6,7‑dihydroxycoumarin CYP2A6 IC₅₀/Ki = 0.39/0.25 µM; methoxalen IC₅₀/Ki = 0.43/0.26 µM). View Source
